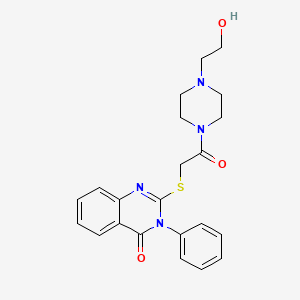
4-(Difluoromethoxy)-3-Methoxybenzaldehydoxime
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a benzaldehyde oxime structure
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific chemical functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the recycling of reagents, can significantly improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1), which plays a crucial role in fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the fibrotic response .
Vergleich Mit ähnlichen Verbindungen
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- Difluoromethoxylated ketones
Comparison: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, while difluoromethoxylated ketones are versatile building blocks for nitrogen-containing heterocycles, the oxime derivative offers additional functionality through its oxime group, enabling a broader range of chemical transformations and applications .
Eigenschaften
IUPAC Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAYHQANBMXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244410 | |
| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733796-08-2 | |
| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733796-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)
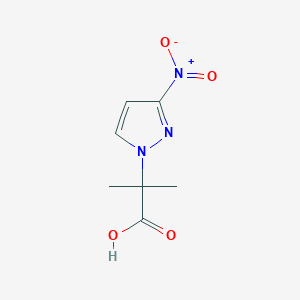
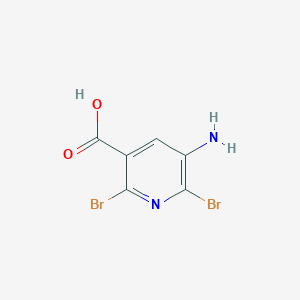
![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)
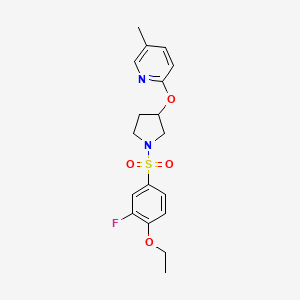
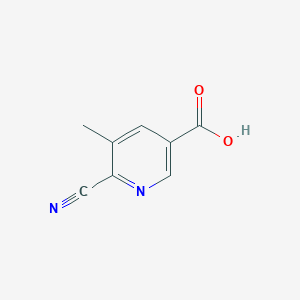


![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)
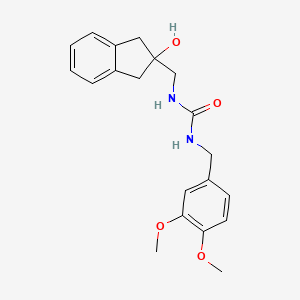
![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)
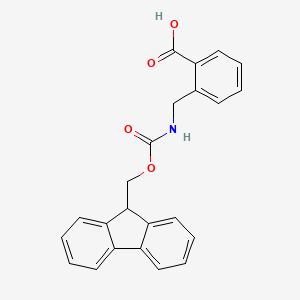
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)
